4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
CAS No.:
Cat. No.: VC15845911
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H20N4O/c1-10-7-12(11(2)14)8-15-13(10)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3 |
| Standard InChI Key | BVKUKLKBAZBNRK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a pyridine ring substituted at the 3-position with a methyl group and at the 5-position with a 1-aminoethyl chain. This pyridine moiety is connected via a carbon-nitrogen bond to a piperazine ring, which itself is functionalized with a carbaldehyde group at the 1-position. Key physicochemical properties include:
-
Molecular Formula: C₁₃H₂₀N₄O
-
Molecular Weight: 248.32 g/mol
-
IUPAC Name: 4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde
-
Canonical SMILES: CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C=O
The presence of both basic (piperazine, aminoethyl) and electrophilic (aldehyde) groups confers amphoteric properties, enabling participation in diverse chemical reactions. The aldehyde group, in particular, serves as a reactive handle for further derivatization, such as Schiff base formation or nucleophilic additions .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves sequential functionalization of pyridine and piperazine precursors. A representative pathway includes:
-
Pyridine Substitution: Introduction of the methyl group at the 3-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.
-
Aminoethyl Installation: Coupling of a nitroethyl group at the 5-position, followed by catalytic hydrogenation to reduce the nitro group to an amine .
-
Piperazine Conjugation: Nucleophilic aromatic substitution (SNAr) between the pyridine intermediate and piperazine under basic conditions.
-
Aldehyde Functionalization: Oxidation of a hydroxymethyl precursor or direct formylation using reagents like POCl₃-DMF.
Recent advancements prioritize solvent-free conditions and catalytic methodologies to minimize waste. For example, microwave-assisted synthesis has reduced reaction times by 40% compared to conventional heating.
Green Chemistry Innovations
Efforts to enhance sustainability include:
-
Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with comparable polarity.
-
Catalytic Reductions: Use of palladium-on-carbon (Pd/C) for nitro-to-amine reductions, achieving >95% yield with low catalyst loading (0.5 mol%) .
Biological Activity and Mechanistic Insights
Dopamine Receptor Interactions
Structural analogs of this compound, particularly those combining piperazine and pyridine motifs, exhibit affinity for dopamine receptors. For instance, a related derivative (4-methoxyphen-1-yl variant) demonstrated potent D3 receptor (D3R) agonist activity (EC₅₀ = 710 nM) with minimal D2 receptor (D2R) cross-reactivity . This selectivity stems from:
-
Hydrogen Bonding: The aldehyde group forms hydrogen bonds with Ser192 and Asp110 in the D3R binding pocket.
-
Steric Effects: The 3-methyl pyridine substitution prevents undesired interactions with D2R’s larger hydrophobic cleft .
Comparative Analysis with Structural Analogs
Key trends include:
-
Substituent Position: 3-methyl pyridine derivatives exhibit higher receptor selectivity than 4-methyl analogs due to reduced steric hindrance.
-
Side Chain Length: Aminoethyl groups optimize binding kinetics compared to bulkier aminopropyl chains .
Applications and Future Directions
Neurological Therapeutics
The compound’s D3R selectivity positions it as a candidate for treating Parkinson’s disease and substance use disorders. Preclinical models indicate that D3R agonists modulate dopamine release without inducing dyskinesias, a common side effect of levodopa .
Chemical Biology Probes
The aldehyde group enables covalent conjugation to fluorescent tags or affinity resins, facilitating target deconvolution studies. For example, biotinylated derivatives could isolate dopamine receptor complexes via streptavidin pull-down assays.
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume